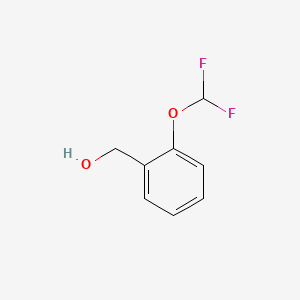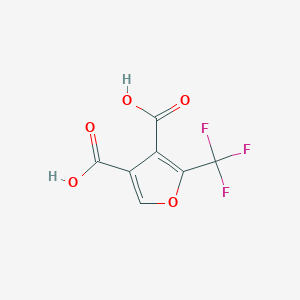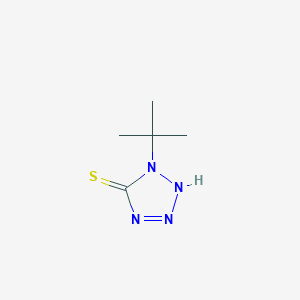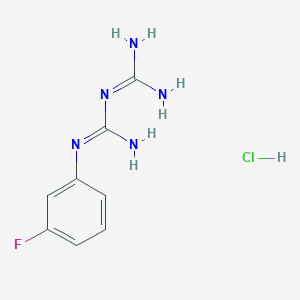
2-(Difluoromethoxy)benzyl alcohol
Übersicht
Beschreibung
2-(Difluoromethoxy)benzyl alcohol is a chemical compound that is part of the benzyl alcohol family, with the addition of a difluoromethoxy group. This functional group is known to impart unique physical and chemical properties to the molecule, which can be leveraged in various chemical synthesis and reactions.
Synthesis Analysis
The synthesis of compounds related to 2-(Difluoromethoxy)benzyl alcohol can be achieved through several methods. For instance, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could potentially be applied to the synthesis of difluoromethoxy-substituted benzyl alcohols . Additionally, the use of reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, which could be a step towards synthesizing glycosylated derivatives of benzyl alcohols .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethoxy)benzyl alcohol would include a benzene ring with a methoxy group substituted with two fluorine atoms. This difluoromethoxy group is likely to influence the reactivity of the molecule due to the electronegative nature of fluorine, which could affect the electron distribution in the molecule.
Chemical Reactions Analysis
Chemical reactions involving benzyl alcohols and difluoro groups have been studied. For example, benzyl alcohols have been oxidatively rearranged with difluoro(aryl)-λ3-bromane to form benzyl fluoromethyl ethers, which suggests that similar reactions might be possible with 2-(Difluoromethoxy)benzyl alcohol . Furthermore, the allylboration of ketones with β-benzyloxy-γ,γ-difluoroallylboronate to produce gem-difluorinated homoallylic tert-alcohols demonstrates the reactivity of difluoro-containing benzyl alcohols in the presence of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Difluoromethoxy)benzyl alcohol would be influenced by the presence of the difluoromethoxy group. The fluorine atoms would likely increase the compound's lipophilicity and could affect its boiling point, solubility, and stability. The chemical reactivity would also be impacted, as seen in the oxidative rearrangement to form benzyl fluoromethyl ethers . The difluoromethoxy group could also affect the acidity of the alcohol, potentially making it a more reactive nucleophile in certain conditions.
Wissenschaftliche Forschungsanwendungen
Benzyl Ether Synthesis
The synthesis of benzyl ethers is a crucial application in organic chemistry. Poon and Dudley (2006) described a method for converting a wide range of alcohols into benzyl ethers using 2-benzyloxy-1-methylpyridinium triflate, yielding good to excellent results. Similarly, Poon, House, and Dudley (2005) noted that 2-benzyloxy-1-methylpyridinium inflate (Bn-OPT) is effective for the benzylation of alcohols without the need for acidic or basic promoters, producing corresponding benzyl ethers upon mild heating. These findings highlight the versatility and effectiveness of such reagents in benzyl ether synthesis, a vital reaction in organic synthesis for protecting alcohol functionalities and modifying molecular structures Poon & Dudley, 2006; Poon, House & Dudley, 2005.
Catalytic Activity in Organic Reactions
Polyfluorinated alcohols like 2,2,2-trifluoroethanol have been shown to catalyze electrophilic chlorination of less reactive arenes and oxidation of chloride, indicating their potential as catalysts in organic synthesis. This activity is attributed to the alcohol's ability to stabilize the transition state, enhancing reaction rates and offering a metal-free catalytic system for certain organic transformations Ben-Daniel et al., 2003.
Renewable Chemical Production
A notable application in metabolic engineering is the production of benzyl alcohol, an aromatic hydrocarbon, from renewable sources. Pugh et al. (2015) engineered a non-natural pathway in Escherichia coli to biosynthesize benzyl alcohol from glucose. This represents a significant advancement in renewable chemical production, highlighting the potential of microbial systems in creating value-added chemicals from sustainable feedstocks Pugh et al., 2015.
Organocatalysis in Asymmetric Synthesis
A novel 1,2-perfluoroalkyl migration process was developed, showcasing the synthesis of biologically relevant α-hydroxy-α-perfluoroalkyl carboxylic acid derivatives. This method provides an efficient approach to producing enantioenriched compounds, an important aspect in the development of pharmaceuticals and fine chemicals Wang et al., 2015.
Fluorous Deoxy-fluorination Reagent Development
The development of a novel fluorous deoxy-fluorination reagent, N, N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine, demonstrates the expanding field of fluorous chemistry. This reagent is used for the fluorination of alcohols and diols, showcasing the utility of fluorous compounds in selective and efficient chemical transformations Furuya et al., 2009.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
[2-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAUYEZYAXAERE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371750 | |
| Record name | 2-(Difluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)benzyl alcohol | |
CAS RN |
72768-94-6 | |
| Record name | 2-(Difluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72768-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)



